molecular formula C15H23NO3 B6207364 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene CAS No. 99758-42-6

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene

Katalognummer: B6207364
CAS-Nummer: 99758-42-6
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: UHAHWRKGUIZWNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is a chemical compound with significant importance in various fields of research and industry. . This compound is known for its stability and unique properties, making it valuable in different scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene can be synthesized by the nitration of 2,4-di-tert-butylphenol with nitric acid in the presence of sulfuric acid. The resulting intermediate, 2,4-di-tert-butyl-1,3-dinitrobenzene, is then reduced to this compound using a reducing agent such as zinc or iron.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group and methoxy group influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc or iron in the presence of hydrochloric acid are commonly used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of nitro derivatives and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Used as a UV-absorbing additive in lubricating oils, plastics, and coatings to enhance their stability and lifespan.

Wirkmechanismus

The mechanism of action of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene involves its interaction with molecular targets and pathways in various applications. In UV-absorbing applications, the compound absorbs UV radiation and dissipates the energy as heat, preventing degradation of the material. In biological systems, the nitro group and methoxy group can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:

    1,3-Di-tert-butyl-2-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    1-tert-Butyl-3,5-dimethylbenzene: Lacks the nitro and methoxy groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of tert-butyl, methoxy, and nitro groups, which confer specific chemical and physical properties that are valuable in various applications.

Eigenschaften

CAS-Nummer

99758-42-6

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

1,5-ditert-butyl-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C15H23NO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9H,1-7H3

InChI-Schlüssel

UHAHWRKGUIZWNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(C)(C)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.